molecular formula C15H22FN3O B2514736 N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1023527-01-6

N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2514736
CAS No.: 1023527-01-6
M. Wt: 279.359
InChI Key: VRWRQKRLDUPBSI-UHFFFAOYSA-N
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Description

Table 2: Molecular Properties Summary

Property Value
Molecular Formula C15H22FN3O
Molecular Weight (g/mol) 279.35
CAS Registry Number 1023527-01-6
SMILES O=C(N1CCN(C2=CC=CC=C2F)CC1)NC(CC)C

Properties

IUPAC Name

N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-3-12(2)17-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWRQKRLDUPBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-fluoroaniline with butan-2-ylamine and piperazine-1-carboxylic acid. The process can be summarized in the following steps:

    Formation of Intermediate: 2-fluoroaniline is reacted with butan-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate.

    Cyclization: The intermediate is then cyclized with piperazine-1-carboxylic acid under reflux conditions to form the final product.

The reaction conditions typically involve:

  • Solvent: Dichloromethane or ethanol
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve:

  • Using continuous flow reactors to maintain consistent reaction conditions.
  • Employing more efficient catalysts or coupling agents.
  • Implementing purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution: Products with different substituents replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide belongs to the piperazine class of compounds, which are widely recognized for their diverse pharmacological properties. The piperazine moiety is often involved in drug design due to its ability to interact with various biological targets.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can provide insights into its efficacy and potency. The following table summarizes key findings related to its activity against specific biological targets:

CompoundSubstituentIC50 (µM)Activity
This compound2-FluorophenylTBDTBD
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity, with lower values indicating higher potency.

Pharmacological Applications

The compound exhibits potential therapeutic effects through various mechanisms of action, primarily by modulating neurotransmitter systems and inflammatory pathways.

Neuropharmacology

Research indicates that this compound may act as an antagonist at certain receptors involved in mood regulation and anxiety disorders. Its structural similarity to other piperazine derivatives suggests it could influence serotonin and dopamine pathways, making it a candidate for further investigation in treating psychiatric conditions.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly through antagonism of the CCR2b receptor, which is implicated in various inflammatory responses. This suggests potential applications in treating conditions such as rheumatoid arthritis or other chronic inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound in clinical settings.

Clinical Relevance in Pain Management

In clinical trials, compounds with similar structures have been utilized to manage conditions associated with excessive uterine contractions, such as dysmenorrhea and preterm labor. The effectiveness of these treatments has been documented, showing significant symptom reduction in patients.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including those structurally related to this compound. For instance, compounds exhibiting high selectivity indices against cancer cell lines have shown promise in preclinical models, warranting further investigation into their mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, potentially leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Modifications to the aryl group at the 4-position of the piperazine ring significantly influence physicochemical and biological properties:

Table 1: Impact of Aromatic Substituents
Compound Name Substituent Position & Group Melting Point (°C) Yield (%) Key Biological Activity References
N-(2-Fluorophenyl)-4-(quinazolinyl)piperazine-1-carboxamide (A1) 2-Fluorophenyl + quinazolinyl 192.5–194.2 46.7 Antiproliferative (MCF7, HCT116)
N-(4-Fluorophenyl)-4-(quinazolinyl)piperazine-1-carboxamide (A3) 4-Fluorophenyl + quinazolinyl 196.5–197.8 57.3 Enhanced cell cycle arrest
N-(2-Chlorophenyl)-4-(quinazolinyl)piperazine-1-carboxamide (A4) 2-Chlorophenyl + quinazolinyl 197.9–199.6 45.2 Moderate antiproliferative activity
N-(3-Trifluoromethylphenyl)-4-(quinazolinyl)piperazine-1-carboxamide (A14) 3-CF3 + quinazolinyl 197.8–200.3 - High binding affinity (NMR/MS confirmed)
  • Key Observations: Fluorine Position: The 2-fluorophenyl group (A1) shows lower synthetic yield (46.7%) compared to the 4-fluorophenyl analog (A3, 57.3%), suggesting steric or electronic effects during synthesis . Chlorine vs. Trifluoromethyl Groups: CF3-substituted compounds (A14) demonstrate enhanced metabolic stability and binding affinity, attributed to the electron-withdrawing nature of CF3 .

N-Substituent Modifications on the Carboxamide

The N-alkyl/aryl group on the carboxamide nitrogen affects solubility and receptor interactions:

Table 2: Impact of N-Substituents
Compound Name N-Substituent Key Properties References
3-Benzyl-N-(tert-butyl)piperazine-1-carboxamide tert-Butyl High purity (LC/MS), used directly
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide p-Tolyl Induces cell cycle arrest
CPIPC (Chloropyridinyl-indazolyl derivative) 5-Chloropyridin-2-yl TRPV1 agonist (IC50: 3.3 nM)
  • Key Observations :
    • tert-Butyl vs. Butan-2-yl : The tert-butyl group (bulkier, hydrophobic) may enhance blood-brain barrier penetration compared to the linear butan-2-yl chain .
    • Aryl vs. Alkyl : Aryl substituents (e.g., p-tolyl) improve antiproliferative activity, possibly through π-π stacking with biological targets .

Heterocyclic Additions and Linker Modifications

Incorporation of heterocycles or linker variations alters target selectivity and pharmacokinetics:

Table 3: Impact of Heterocyclic Systems
Compound Name Heterocycle/Linker Key Activity References
4-(Furyl-triazolo)piperazine-1-carboxamide (A13) Furan-triazolo FAAH imaging (PET tracer)
N-(Pyridinyl)piperazine-1-carboxamide () Pyrimidinyl Dopamine D3 receptor selectivity
4-(Thiazolyl)piperazine-1-carboxamide (CPIPC) Thiazole FAAH inhibitor (IC50: 3.3 nM)
  • Key Observations :
    • Triazolo/Furan Systems : Enhance CNS targeting (e.g., FAAH PET tracer ).
    • Carboxamide Linker : Critical for D3 receptor selectivity; removal of the carbonyl group reduces D3 affinity by >100-fold .

Biological Activity

N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide (often referred to as YQB52701) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Value
Molecular FormulaC_{19}H_{24}FN_{3}O_{2}
Molecular Weight329.41 g/mol
CAS Number43811294

This compound features a piperazine ring, which is known for its pharmacological versatility, and a fluorophenyl group that may enhance its interaction with biological targets.

1. Monoamine Oxidase Inhibition

One of the primary areas of research for this compound is its role as a monoamine oxidase (MAO) inhibitor. MAO enzymes are crucial in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.

A study indicated that derivatives containing the 2-fluorophenyl piperazine moiety exhibited significant inhibitory activity against MAO-B, with some compounds showing IC50 values as low as 0.013 µM . This suggests that this compound could potentially serve as a lead compound in developing antidepressants or neuroprotective agents.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following points summarize potential mechanisms based on related compounds:

  • Inhibition of Neurotransmitter Degradation : By inhibiting MAO-B, the compound may increase levels of neurotransmitters in the brain, contributing to antidepressant effects.
  • Cytotoxic Mechanisms : The presence of the fluorophenyl group may enhance lipophilicity and facilitate cellular uptake, leading to increased cytotoxicity in cancer cells.

Study on MAO Inhibition

In a comparative study, several compounds were synthesized and evaluated for their MAO inhibitory activities. N-butan-2-yl-4-(2-fluorophenyl)piperazine was among those tested, demonstrating promising results that warrant further exploration in clinical settings .

Antitumor Activity Assessment

While specific studies on this compound's antitumor activity are scarce, related piperazine derivatives have shown efficacy against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to exhibit IC50 values indicating substantial cytotoxicity against breast and colon cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a substituted piperazine core with a fluorophenyl group and a butan-2-yl carboxamide. A common approach (adapted from related piperazine derivatives) includes:
  • Step 1 : Formation of the piperazine ring via reductive amination using sodium cyanoborohydride and acetic acid .
  • Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution under reflux conditions (e.g., using DMF as solvent) .
  • Step 3 : Carboxamide coupling with sec-butylamine using coupling agents like EDCI or DCC, monitored by TLC .
    Key Variables : Temperature control (60–80°C for Step 2) and solvent polarity significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm; piperazine carbons at δ 45–55 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (expected m/z ~335.4 for [M+H]+^+) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor Binding : Screen against dopamine (D2/D3) and serotonin (5-HT1A_{1A}) receptors due to piperazine's affinity for CNS targets .
  • Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cell lines (IC50_{50} determination) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact receptor selectivity?

  • Methodological Answer : Conduct comparative SAR studies:
  • Design : Synthesize analogs with halide substitutions (e.g., 3-Cl, 4-F) and test binding affinity via radioligand assays (e.g., 3H^3H-spiperone for D2 receptors) .
  • Data Analysis : Fluorine at the 2-position enhances D3 selectivity (e.g., >1000-fold selectivity in analogs with 2-fluorophenyl vs. 2,3-dichlorophenyl ).
  • Computational Modeling : Docking studies (AutoDock Vina) to map interactions with extracellular loops of D3 receptors .

Q. How can contradictory data on metabolic stability between in vitro and in vivo models be resolved?

  • Methodological Answer : Address discrepancies via:
  • Species-Specific Metabolism : Compare human vs. rodent CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .
  • Prodrug Design : Introduce ester moieties to improve bioavailability if rapid hepatic clearance is observed .
  • Pharmacokinetic Profiling : LC-MS/MS quantification of plasma and tissue concentrations post-administration in rodent models .

Q. What strategies optimize enantiomeric purity for chiral analogs of this compound?

  • Methodological Answer : Leverage asymmetric synthesis and analytical techniques:
  • Chiral Resolving Agents : Use (R)- or (S)-BINOL derivatives during carboxamide coupling .
  • HPLC with Chiral Columns : Polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

Data Contradiction Analysis

Q. Why do in vitro receptor affinity assays sometimes conflict with functional activity in cellular models?

  • Methodological Answer : Potential factors include:
  • Receptor Reserve : High receptor expression in transfected cells may mask partial agonism/antagonism .
  • Off-Target Effects : Screen for cross-reactivity with adrenergic or histamine receptors using broad-panel binding assays .
  • Cell-Specific Signaling Pathways : Compare cAMP (HEK-293) vs. β-arrestin recruitment (PathHunter®) assays for functional bias .

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